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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No.: B022200

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-nitrobenzene is a valuable building block in organic synthesis,
frequently employed in the development of novel pharmaceutical compounds and functional
materials. Its bifunctional nature, featuring a reactive bromoethoxy group and an electron-
withdrawing nitro group on an aromatic scaffold, allows for a diverse range of chemical
transformations. Accurate structural elucidation and purity assessment are paramount for its
effective utilization. This technical guide provides a comprehensive analysis of the spectral data
of 1-(2-Bromoethoxy)-4-nitrobenzene, covering Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind
experimental choices and the interpretation of spectral features are discussed in detail to
provide a practical framework for researchers.

Molecular Structure and Properties

1-(2-Bromoethoxy)-4-nitrobenzene possesses the molecular formula CsHsBrNOs and a
molecular weight of 246.06 g/mol .[1] The structure, confirmed by various spectroscopic
methods, consists of a p-nitrophenoxy group linked to a bromoethyl chain.

Key Physicochemical Properties:[1]
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Property Value

Molecular Formula CsHsBrNOs

Molecular Weight 246.06 g/mol

IUPAC Name 1-(2-bromoethoxy)-4-nitrobenzene
CAS Number 13288-06-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. Both *H and *3C NMR provide detailed information about the chemical environment
of the individual atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like 1-(2-
Bromoethoxy)-4-nitrobenzene is as follows:

 Dissolution: Accurately weigh approximately 10-20 mg of the solid sample for *H NMR (or
50-100 mg for 133C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent,
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). The choice of solvent is
critical to ensure the compound is fully dissolved and to avoid interference with the signals of
interest.

« Filtration: To remove any particulate matter that could adversely affect the magnetic field
homogeneity and thus the spectral resolution, filter the solution through a pipette containing
a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

e Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrumentation and Data Acquisition:

High-resolution *H and 3C NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher. Standard acquisition parameters are employed, including a
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sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less
sensitive 13C nucleus.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene is characterized by distinct
signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of
the nitro group and the oxygen atom significantly influences the chemical shifts of the
neighboring protons.

Predicted *H NMR Data:

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~8.2 Doublet 2H ortho to the nitro
group
Aromatic protons
~7.0 Doublet 2H meta to the nitro
group
~4.4 Triplet 2H -O-CHa2-
~3.7 Triplet 2H -CH2-Br

Causality of Signal Assignment:

o Aromatic Protons: The aromatic region displays a typical AA'BB' system for a 1,4-
disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro
group are deshielded and appear at a lower field (~8.2 ppm) compared to the protons meta
to the nitro group (~7.0 ppm).

 Aliphatic Protons: The ethoxy protons appear as two triplets. The methylene group attached
to the oxygen (-O-CH3-) is deshielded by the adjacent electronegative oxygen atom and
resonates at a lower field (~4.4 ppm) compared to the methylene group attached to the
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bromine atom (-CH2-Br) at ~3.7 ppm. The triplet multiplicity arises from the coupling with the
adjacent methylene protons.

13C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Predicted 3C NMR Data:

Chemical Shift (ppm) Assignment

~163 C-O (aromatic)

~142 C-NO:2 (aromaitic)

~126 CH (aromatic, ortho to -NO2)
~115 CH (aromatic, meta to -NO2)
~68 -O-CHa-

~28 -CH2-Br

Causality of Signal Assignment:

e Aromatic Carbons: The carbon atom attached to the oxygen (C-O) is significantly deshielded
and appears at the lowest field (~163 ppm). The carbon bearing the nitro group (C-NO2) is
also deshielded (~142 ppm). The aromatic CH carbons ortho and meta to the nitro group are
found in the typical aromatic region, with the ortho carbons appearing at a slightly lower field
due to the stronger electron-withdrawing effect.

 Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-O-CHz-)
resonates at a lower field (~68 ppm) due to the deshielding effect of the oxygen atom. The
carbon of the methylene group bonded to bromine (-CHz-Br) appears at a higher field (~28

ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule.
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Experimental Protocol: IR Spectroscopy

For a solid sample like 1-(2-Bromoethoxy)-4-nitrobenzene, the KBr pellet method is a
common and effective sample preparation technique.

o Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR
region and acts as a matrix.

o Pellet Formation: The finely ground mixture is placed in a pellet die and subjected to high
pressure using a hydraulic press to form a thin, transparent pellet.

e Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for
analysis.

IR Spectral Data and Interpretation

The IR spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene displays characteristic absorption
bands corresponding to its key functional groups.

Key IR Absorption Bands:

Wavenumber (cm~—2) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1595, ~1490 Strong Aromatic C=C stretch

1520, ~1345 Very Strong Asymmetric and s.,ymmetric N-
O stretch of the nitro group

~1250 Strong Aryl-O-C stretch (asymmetric)

~1050 Strong Aryl-O-C stretch (symmetric)

~600-500 Medium C-Br stretch

Causality of Band Assignment:
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o Nitro Group: The most prominent features in the IR spectrum are the very strong absorption
bands corresponding to the asymmetric (~1520 cm~1) and symmetric (~1345 cm™1)
stretching vibrations of the nitro group. These are highly characteristic and confirm the
presence of the -NO: functionality.

e Aromatic Ether: The strong absorptions around 1250 cm~* and 1050 cm~* are indicative of
the aryl-O-C ether linkage.

e Aromatic Ring: The bands in the 1595-1490 cm~1 region are due to the C=C stretching
vibrations within the benzene ring. The absorptions between 3100-3000 cm~! correspond to
the aromatic C-H stretching.

 Aliphatic Chain: The aliphatic C-H stretching vibrations of the ethoxy group are observed in
the 2950-2850 cm~1 region.

o Bromoalkane: The C-Br stretching vibration is expected to appear in the fingerprint region,
typically between 600-500 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Electron lonization (EI) is a common ionization technique for relatively small, volatile organic
molecules.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion
(Me).

e Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, charged ions and neutral radicals.
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e Analysis: The charged fragments are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(2-Bromoethoxy)-4-nitrobenzene will exhibit a molecular ion peak
and several characteristic fragment ions. The presence of bromine is readily identified by the
isotopic pattern of bromine-containing fragments (“°Br and 8!Br in approximately a 1:1 ratio).

Predicted Mass Spectrum Data:

m/z lon Structure Interpretation

245/247 [CaHe™BINOa]™ / Molecular ion (M*e)
[CeHs81BrNO3]*

139 [CeHsNO3]*e Loss of Cz2HsBr

123 [CeHsNO2]*e Loss of C2H3BrO

107/109 [C2H47°Br]* / [C2H431Br]*+ Bromoethyl cation

93 [CeHsO]* Phenoxy cation

77 [CeHs]* Phenyl cation

Fragmentation Workflow:

( [M - C2HsBr]*~ (m/z 139) )—'c’»( [CoHsNOz]** (m/z 123) )’—NO> [CeHsO]* (m/z 93)
- *CH2CH2Br
[M]*e (m/z 245/247) a-cleavage
[C2H4Br]* (m/z 107/109) )

Click to download full resolution via product page
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Caption: Key fragmentation pathways of 1-(2-Bromoethoxy)-4-nitrobenzene in EI-MS.
Causality of Fragmentation:

e Molecular lon: The molecular ion peak at m/z 245 and 247, with approximately equal
intensity, is a clear indicator of the presence of one bromine atom.

o Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O
bond. This can lead to the formation of the bromoethyl cation at m/z 107/109.

o Loss of the Bromoethoxy Group: Cleavage of the ether bond can also result in the loss of the
bromoethoxy radical, leading to the formation of the p-nitrophenoxy radical cation, which
upon rearrangement can lead to the ion at m/z 139.

o Further Fragmentation: Subsequent loss of neutral fragments like oxygen or nitric oxide from
the aromatic portion of the molecule can lead to the formation of ions at m/z 123 and 93,
respectively.

Conclusion

The comprehensive spectral analysis of 1-(2-Bromoethoxy)-4-nitrobenzene through NMR,
IR, and MS provides a self-validating system for its structural confirmation and purity
assessment. The characteristic signals in the *H and *3C NMR spectra, the distinct absorption
bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all
converge to provide an unambiguous identification of the molecule. This technical guide serves
as a valuable resource for researchers, enabling them to confidently interpret the spectral data
of this important synthetic intermediate and ensure the quality and reliability of their scientific
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022200#spectral-data-for-1-2-bromoethoxy-4-
nitrobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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